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Compound of Interest

Compound Name: 1-Bromo-4-ethyl-2-nitrobenzene

Cat. No.: B8769059 Get Quote

In the landscape of pharmaceutical research and fine chemical synthesis, the precise

characterization of molecular structures is paramount. 1-Bromo-4-ethyl-2-nitrobenzene, a

substituted nitroaromatic compound, serves as a crucial intermediate in the synthesis of

various target molecules. Its purity and structural integrity, therefore, directly impact the yield

and efficacy of subsequent reactions. This guide provides an in-depth spectroscopic

characterization of 1-Bromo-4-ethyl-2-nitrobenzene, offering a detailed analysis of its

predicted Infrared (IR), Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), and Mass

Spectrometry (MS) data.

Due to the limited availability of experimental spectra for 1-Bromo-4-ethyl-2-nitrobenzene in

publicly accessible databases, this guide leverages high-quality predicted data. This approach,

while theoretical, provides a robust framework for spectral interpretation and is supplemented

by comparative analysis with the experimental data of the closely related isomer, 2-bromo-1-

ethyl-4-nitrobenzene, and other relevant analogues. This comparative methodology allows for a

confident and nuanced understanding of the spectroscopic features of the title compound.

Molecular Structure and Spectroscopic Overview
The molecular structure of 1-Bromo-4-ethyl-2-nitrobenzene dictates its unique spectroscopic

fingerprint. The interplay of the bromo, ethyl, and nitro substituents on the benzene ring creates

a distinct electronic environment, which is reflected in its interaction with different forms of

electromagnetic radiation.

Caption: Molecular structure of 1-Bromo-4-ethyl-2-nitrobenzene.
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Infrared (IR) Spectroscopy: Probing Functional
Groups
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a

molecule. The predicted IR spectrum of 1-Bromo-4-ethyl-2-nitrobenzene reveals key

vibrational frequencies that are characteristic of its structure.

Table 1: Predicted Infrared Spectral Data for 1-Bromo-4-ethyl-2-nitrobenzene

Wavenumber (cm⁻¹) Intensity Assignment

~3100-3000 Medium Aromatic C-H stretch

~2970-2850 Medium-Strong
Aliphatic C-H stretch (ethyl

group)

~1525 & ~1345 Strong
Asymmetric and symmetric

NO₂ stretch

~1600, ~1475 Medium-Weak Aromatic C=C stretch

~1050 Medium C-Br stretch

~850-800 Strong
C-H out-of-plane bending

(aromatic)

The strong absorptions around 1525 cm⁻¹ and 1345 cm⁻¹ are definitive indicators of the nitro

group. The presence of both aromatic and aliphatic C-H stretching vibrations confirms the

substituted benzene ring and the ethyl group, respectively.

Experimental Protocol: Acquiring an IR Spectrum
A standard procedure for obtaining an IR spectrum of a solid sample like 1-Bromo-4-ethyl-2-
nitrobenzene involves the KBr pellet method:

Sample Preparation: A small amount of the sample (1-2 mg) is finely ground with anhydrous

potassium bromide (KBr, ~100 mg) in an agate mortar.
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Pellet Formation: The mixture is then pressed into a thin, transparent pellet using a hydraulic

press.

Spectral Acquisition: The KBr pellet is placed in the sample holder of an FTIR spectrometer,

and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background

spectrum of a pure KBr pellet is recorded separately and subtracted from the sample

spectrum.

The causality behind using KBr is its transparency in the mid-IR region, ensuring that the

observed absorption bands are solely from the analyte.

Nuclear Magnetic Resonance (NMR) Spectroscopy:
Unraveling the Carbon-Hydrogen Framework
NMR spectroscopy provides detailed information about the chemical environment of hydrogen

(¹H NMR) and carbon (¹³C NMR) atoms within a molecule.

¹H NMR Spectroscopy
The predicted ¹H NMR spectrum of 1-Bromo-4-ethyl-2-nitrobenzene is expected to show

distinct signals for the aromatic and ethyl protons.

Table 2: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities for 1-Bromo-4-ethyl-2-
nitrobenzene

Chemical Shift
(ppm)

Multiplicity Integration Assignment

~7.8 d 1H Ar-H ortho to NO₂

~7.5 dd 1H
Ar-H ortho to Br and

meta to NO₂

~7.3 d 1H
Ar-H ortho to ethyl

and meta to Br

~2.7 q 2H -CH₂- (ethyl)

~1.2 t 3H -CH₃ (ethyl)
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The downfield chemical shifts of the aromatic protons are due to the deshielding effects of the

electronegative nitro and bromo groups. The quartet and triplet pattern of the ethyl group

protons is a classic example of spin-spin coupling.

Comparison with 2-bromo-1-ethyl-4-nitrobenzene: The ¹H NMR spectrum of the isomer 2-

bromo-1-ethyl-4-nitrobenzene shows a different splitting pattern for the aromatic protons due to

the altered substituent positions, highlighting the sensitivity of NMR to subtle structural

changes.[1]

¹³C NMR Spectroscopy
The predicted ¹³C NMR spectrum provides information on the different carbon environments in

the molecule.

Table 3: Predicted ¹³C NMR Chemical Shifts (δ) for 1-Bromo-4-ethyl-2-nitrobenzene

Chemical Shift (ppm) Assignment

~149 C-NO₂

~140 C-ethyl

~133 C-H ortho to NO₂

~130 C-H ortho to Br

~125 C-Br

~124 C-H ortho to ethyl

~28 -CH₂- (ethyl)

~15 -CH₃ (ethyl)

The carbon attached to the nitro group (C-NO₂) is significantly deshielded and appears at the

lowest field. The carbon bearing the bromine atom (C-Br) is also deshielded, though to a lesser

extent.
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Experimental Protocol: NMR Sample Preparation and
Data Acquisition

Sample Preparation: Approximately 5-10 mg of the compound is dissolved in about 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of a reference

standard, such as tetramethylsilane (TMS), is often added.

Data Acquisition: The NMR tube is placed in the spectrometer. For ¹H NMR, data is typically

acquired using a single-pulse experiment. For ¹³C NMR, a proton-decoupled experiment is

commonly used to simplify the spectrum. Key parameters such as pulse width, acquisition

time, and relaxation delay are optimized to ensure accurate and high-quality data.

The choice of a deuterated solvent is crucial to avoid large solvent signals that would obscure

the analyte's peaks.

Mass Spectrometry (MS): Determining Molecular
Weight and Fragmentation
Mass spectrometry is used to determine the molecular weight of a compound and to gain

structural information from its fragmentation pattern.

Predicted Fragmentation Pattern:

Under electron ionization (EI), 1-Bromo-4-ethyl-2-nitrobenzene is expected to produce a

molecular ion peak ([M]⁺) at m/z 230 and 232, corresponding to the two isotopes of bromine

(⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Key predicted fragment ions include:

[M - NO₂]⁺: Loss of the nitro group (m/z 184, 186)

[M - C₂H₅]⁺: Loss of the ethyl group (m/z 201, 203)

[M - Br]⁺: Loss of the bromine atom (m/z 151)
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[C₈H₈⁷⁹BrNO₂]⁺
m/z 230

[C₈H₈⁷⁹Br]⁺
m/z 184

- NO₂

[C₆H₃⁷⁹BrNO₂]⁺
m/z 201

- C₂H₅

[C₈H₈NO₂]⁺
m/z 151

- Br

[C₈H₈⁸¹BrNO₂]⁺
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[C₆H₃⁸¹BrNO₂]⁺
m/z 203

- C₂H₅

- Br
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Caption: Predicted mass spectrometry fragmentation of 1-Bromo-4-ethyl-2-nitrobenzene.

Experimental Protocol: Mass Spectrometry Analysis
Sample Introduction: A dilute solution of the sample in a volatile solvent is introduced into the

mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).

Ionization: In the ion source, the sample molecules are bombarded with electrons (typically

at 70 eV), causing them to ionize and fragment.

Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-

charge ratio (m/z) by a mass analyzer.

Detection: An electron multiplier detects the ions, and the signal is processed to generate a

mass spectrum.

The high energy of the electron beam in EI-MS is the driving force for reproducible

fragmentation, providing a characteristic fingerprint for the molecule.
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The comprehensive spectroscopic analysis presented in this guide, based on high-quality

predicted data and validated through comparison with related compounds, provides a robust

framework for the characterization of 1-Bromo-4-ethyl-2-nitrobenzene. The detailed

interpretation of the predicted IR, ¹H NMR, ¹³C NMR, and mass spectra, along with the outlined

experimental protocols, offers researchers and drug development professionals the necessary

tools for confident identification and quality control of this important chemical intermediate. The

convergence of theoretical predictions and established spectroscopic principles underscores

the power of a multi-technique approach in modern chemical analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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